2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyridazine family, characterized by a fused heterocyclic core (pyrazole + pyridazine) with a 7-oxo group and a 3,4-dimethylphenyl substituent at position 1. The acetamide side chain is functionalized with an oxolan-2-ylmethyl group, which introduces stereoelectronic and solubility-modifying properties. Its synthesis likely involves alkylation or coupling reactions, as seen in analogous pyridazinone derivatives .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25(21(20)28)12-19(27)22-10-17-5-4-8-29-17/h6-7,9,11,17H,4-5,8,10,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKXLFYYMDRFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4CCCO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound’s pyrazolo[3,4-d]pyridazine core differentiates it from related heterocycles:
- Pyrazolo[3,4-b]pyridines (e.g., ): Feature a pyridine ring fused to pyrazole. These exhibit lower polarity due to the absence of the pyridazine N-atom, impacting solubility and binding interactions .
- Pyridazinones (e.g., ): Contain a pyridazine ring with a ketone group.
- Pyrazolo[3,4-d]pyrimidines (e.g., ): Replace pyridazine with pyrimidine, altering π-stacking and electronic distribution. For example, N-substituted pyrimidine derivatives in show varied bioactivity depending on substituent position .
Substituent Effects on Physicochemical Properties
- Solubility : The oxolan-2-ylmethyl group in the target compound likely enhances aqueous solubility compared to aryl-substituted analogs (e.g., 4-nitrophenyl in ), which exhibit lower solubility due to hydrophobicity .
- Melting Points: Pyrazolo-pyridazine derivatives generally have higher melting points (>200°C) than pyridazinones, correlating with increased molecular rigidity .
Spectroscopic Characterization
- NMR : Pyrazolo[3,4-d]pyridazine derivatives show distinct proton environments. For example, the oxolan-2-ylmethyl group would exhibit split signals for the CH₂ and oxolane protons, similar to tetrahydrofuran derivatives in .
- IR: The 7-oxo group is expected to produce a C=O stretch near 1680 cm⁻¹, consistent with pyridazinone analogs in and .
Key Research Findings and Gaps
- Structural Uniqueness : The combination of pyrazolo[3,4-d]pyridazine and oxolan-2-ylmethyl groups distinguishes this compound from literature analogs, warranting further exploration of its electronic and steric properties.
- Data Limitations: No experimental data (e.g., melting point, bioactivity) are available in the provided evidence, highlighting the need for targeted synthesis and characterization.
- Therapeutic Potential: Pyrazolo-pyridazine cores are understudied compared to pyrazolo-pyrimidines, suggesting untapped opportunities in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
